Cyclomorusin

Descripción general

Descripción

Cyclomorusin is a natural product isolated from the fungus this compound luteus. It is a polyketide compound with a unique structure that has been studied for its potential therapeutic applications. This compound has been shown to possess a variety of biological activities, such as anti-inflammatory, anti-viral, and anti-cancer properties. In addition, it has been studied for its potential to modulate the activity of cell signaling pathways and its ability to stimulate the production of reactive oxygen species (ROS).

Aplicaciones Científicas De Investigación

Isolation and Structural Analysis

- Cyclomorusin is a compound isolated from Artocarpus communis, identified during research on prenylflavonoids. Its structure was determined using spectral methods, emphasizing its significance in phytochemical research (Chan, Ko, & Lin, 2003).

Pharmacological Potential

- Research has explored the potential pharmacological applications of this compound. For instance, its antiplatelet activity was investigated, where this compound showed strong inhibition of platelet aggregation, indicating its potential use in treating cardiovascular diseases (Lin, Shieh, Ko, & Teng, 1993).

- Another study on Morus alba identified this compound as a potent phosphodiesterase-4 inhibitor, suggesting its application in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (Guo et al., 2018).

Anti-Inflammatory Properties

- This compound's anti-inflammatory properties have been examined, with findings indicating its efficacy in inhibiting the release of certain chemical mediators from cells involved in inflammatory responses. This positions this compound as a candidate for developing anti-inflammatory treatments (Wei et al., 2005).

Role in Cell Cycle Regulation

- Studies have also explored the role of cyclin-related proteins, like cyclin D1, in cell cycle regulation and their potential as therapeutic targets in various diseases, including cancer (Peer et al., 2008). Though not directly related to this compound, these studies highlight the broader context of cyclin-related research.

Phytochemical Research

- This compound's role in phytochemical research is significant. It's often isolated and characterized for its unique chemical properties, contributing to our understanding of plant-derived compounds and their potential applications (Pethakamsetty, Ganapaty, & Bharathi, 2013).

Mecanismo De Acción

Target of Action

Cyclomorusin, an extended flavonoid, primarily targets acetylcholinesterase and platelet-activating factor (PAF) . Acetylcholinesterase is an enzyme that helps break down acetylcholine into choline and acetic acid . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation .

Mode of Action

This compound acts as a moderate inhibitor of acetylcholinesterase and a strong inhibitor of PAF-induced platelet aggregation . It inhibits the activity of these targets, thereby affecting the breakdown of acetylcholine and the aggregation of platelets .

Biochemical Pathways

It’s known that this compound can inhibit the occurrence and development of lung cancer through theAKT-PI3K pathway .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. For instance, it has been found to inhibit the occurrence and development of lung cancer . It also promotes the apoptosis of lung cancer cells significantly better than cisplatin .

Action Environment

The action of this compound can be influenced by various environmental factors. The accumulated ROS exert positive feedback (promoting osteoclastic differentiation and enhancing bone resorption), which may be an adaptive mechanism to the hypoxic environment .

Direcciones Futuras

Cyclomorusin has exhibited anti-tumor properties in many different forms of cancer . The potential of this compound as an alternative treatment method for resistant malignancies needs to be explored in animal models in order to move toward clinical trials . In recent years, several novel findings regarding the therapeutic potential of this compound have been made . This review will aid future research on the creation of polyphenolic medicines in the prenylflavone family, for the management and treatment of cancers .

Análisis Bioquímico

Biochemical Properties

Cyclomorusin has a number of biological characteristics, including anti-inflammatory, anti-microbial, neuro-protective, and antioxidant capabilities . It is a moderate inhibitor of acetylcholinesterase (IC 50 = 16.2 - 36.6 μM), and a strong inhibitor of platelet-activating factor (PAF; 1- O -alkyl-2-acetyl- sn -glycero-3-phosphocholine) induced platelet aggregation .

Cellular Effects

This compound has exhibited anti-tumor properties in many different forms of cancer, including breast, prostate, gastric, hepatocarcinoma, glioblastoma, and pancreatic cancer . It has also been shown to inhibit the growth of RCC tumors in xenograft experiments using nude mice .

Molecular Mechanism

This compound acts on AKT and other related disease targets of lung cancer cells . It plays a role in the treatment of lung cancer by inhibiting the signaling pathway associated with lung cancer occurrence and development .

Temporal Effects in Laboratory Settings

The cytotoxic effects of this compound were mediated through its interference with MAPK signaling . It raised P-38 and P-JNK and lowered P-ERK in 769-P, 786-O, and OSRC-2 cell lines .

Dosage Effects in Animal Models

The potential of this compound as an alternative treatment method for resistant malignancies needs to be explored in animal models in order to move toward clinical trials

Metabolic Pathways

This compound is a secondary metabolite . Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules .

Propiedades

IUPAC Name |

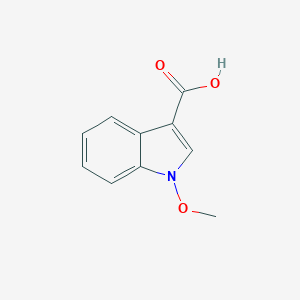

11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O6/c1-12(2)9-19-21-22(28)20-16(27)11-18-15(7-8-25(3,4)31-18)23(20)30-24(21)14-6-5-13(26)10-17(14)29-19/h5-11,19,26-27H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXJMLXEYSICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978167 | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

62596-34-3 | |

| Record name | Cyclomorusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomorusin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 257 °C | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)